REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([OH:14])(=O)=[O:12].P(Cl)(Cl)(Cl)=O.[OH-].[NH4+:21].[OH-].[Na+].C>S1(CCCC1)(=O)=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:21])(=[O:14])=[O:12] |f:2.3,4.5|
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Name
|
crude product
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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1.4 L
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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S1(=O)(=O)CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 110-120° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 60° C.
|
Type
|
WASH
|
Details
|
The flask was rinsed with warm sulfolane (50 mL)
|
Type
|
ADDITION
|
Details
|
the wash was added into the above reaction mixture
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 25° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 95° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
FILTRATION
|
Details
|
The dark green suspension was filtered
|
Type
|
WASH
|
Details
|
the wet filter cake was washed with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give the crude product (140 g) as a green-yellow solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with 0.5 M aqueous sodium hydroxide solution (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the wet filter cake was washed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.599 mol | |
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |